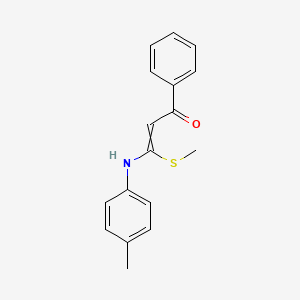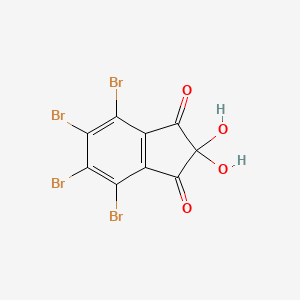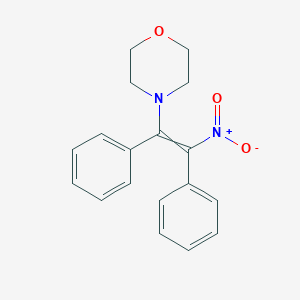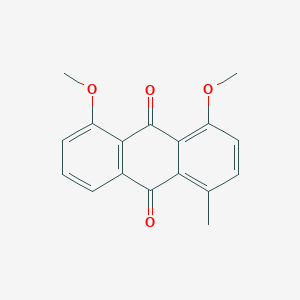
4,5-Dimethoxy-1-methylanthracene-9,10-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4,5-Dimethoxy-1-methylanthracene-9,10-dione is a derivative of anthraquinone, a class of compounds known for their diverse biological activities and applications in various fields. This compound features a 9,10-dioxoanthracene core, which is common among anthraquinones . The presence of methoxy groups at positions 4 and 5, along with a methyl group at position 1, distinguishes it from other anthraquinone derivatives.
Méthodes De Préparation
The synthesis of 4,5-Dimethoxy-1-methylanthracene-9,10-dione typically involves the methylation and oxidation of anthracene derivatives. One common synthetic route includes the use of L-Proline as a catalyst in toluene at elevated temperatures . The reaction conditions are carefully controlled to ensure the selective formation of the desired product. Industrial production methods may involve similar catalytic processes but on a larger scale, utilizing continuous flow reactors to enhance efficiency and yield.
Analyse Des Réactions Chimiques
4,5-Dimethoxy-1-methylanthracene-9,10-dione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinones, which are important intermediates in organic synthesis.
Reduction: Reduction reactions can convert the quinone structure back to the corresponding dihydroxy compound.
Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. The major products formed depend on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
4,5-Dimethoxy-1-methylanthracene-9,10-dione has several applications in scientific research:
Mécanisme D'action
The biological effects of 4,5-Dimethoxy-1-methylanthracene-9,10-dione are primarily mediated through its interaction with cellular pathways. It can activate the adenosine monophosphate-activated protein kinase (AMPK) pathway, which plays a crucial role in maintaining cellular energy homeostasis . Additionally, it influences the nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, providing cytoprotective effects against oxidative stress .
Comparaison Avec Des Composés Similaires
4,5-Dimethoxy-1-methylanthracene-9,10-dione can be compared with other anthraquinone derivatives such as:
4,5-Dihydroxy-1-methyl-anthraquinone: This compound has hydroxyl groups instead of methoxy groups, which can alter its reactivity and biological activity.
9,10-Dimethoxyanthracene-1,4-dione: Similar in structure but with different substitution patterns, affecting its chemical properties and applications.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties, making it valuable for various applications.
Propriétés
Numéro CAS |
111210-28-7 |
|---|---|
Formule moléculaire |
C17H14O4 |
Poids moléculaire |
282.29 g/mol |
Nom IUPAC |
4,5-dimethoxy-1-methylanthracene-9,10-dione |
InChI |
InChI=1S/C17H14O4/c1-9-7-8-12(21-3)15-13(9)16(18)10-5-4-6-11(20-2)14(10)17(15)19/h4-8H,1-3H3 |
Clé InChI |
VOECZNIDVFMBLT-UHFFFAOYSA-N |
SMILES canonique |
CC1=C2C(=C(C=C1)OC)C(=O)C3=C(C2=O)C=CC=C3OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



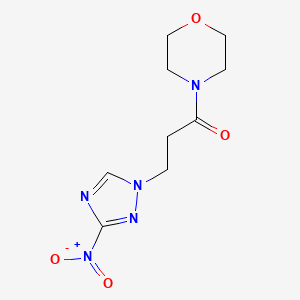
![3,4a-dichloro-9-diazo-10a-[(2E)-3,7-dimethylocta-2,6-dienyl]-6-hydroxy-2,2,7-trimethyl-3,4-dihydrobenzo[g]chromene-5,8,10-trione](/img/structure/B14324381.png)
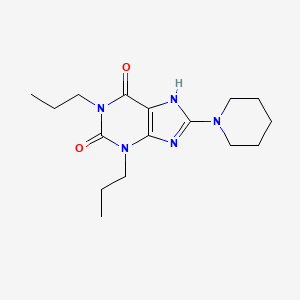
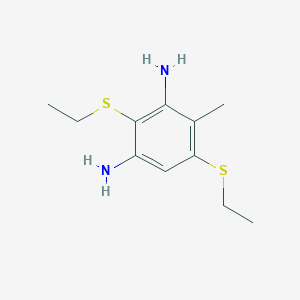

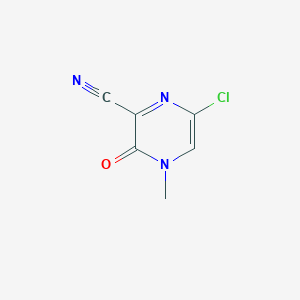
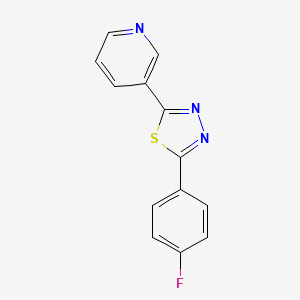
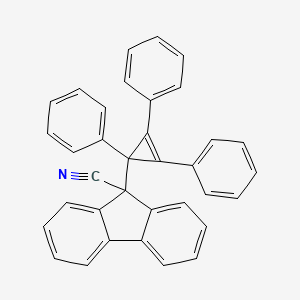
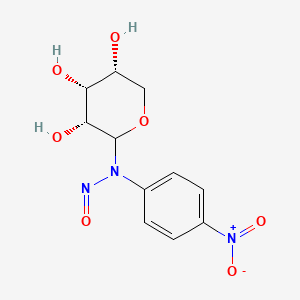
![4,4'-{[(1H-Inden-1-yl)stibanediyl]bis(oxy)}diphenol](/img/structure/B14324442.png)
